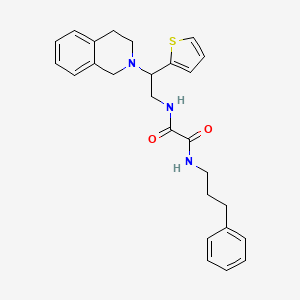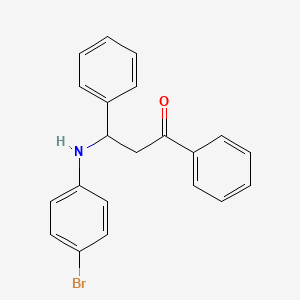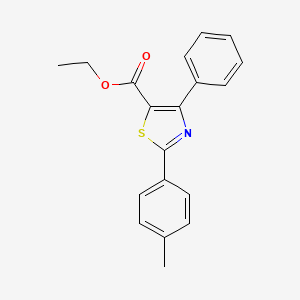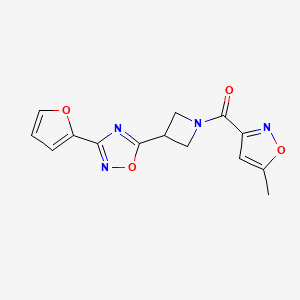
4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate involves complex chemical reactions. For instance, the preparation of related naphthalene derivatives often starts from basic naphthalene or benzoyl compounds through multi-step synthesis processes. These processes may involve halogenation, Friedel-Crafts acylation, and the use of catalysts to achieve the desired molecular architecture (Gore & Hoskins, 1971).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that these compounds exhibit significant asymmetry in their conformation, with various functional groups influencing the overall molecular geometry and electronic distribution (Nakaema et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including esterification, acylation, and radical-mediated cyclizations. These reactions are pivotal in modifying the chemical structure to achieve desired properties and functionalities. For instance, manganese(III) acetate-mediated cyclization has been employed to synthesize 1,2-benzanthracene derivatives from related naphthalene compounds, showcasing the versatility in chemical transformations (Cao et al., 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. These properties are significantly influenced by the compound’s molecular structure and the presence of specific functional groups. Studies employing XRD and thermal analysis have provided insights into the crystal packing, hydrogen bonding, and thermal stability of these compounds (Sarojini et al., 2012).
Scientific Research Applications
Anticancer Evaluation
A study explored the synthesis of oxadiazole derivatives using o-phenylenediamine and naphthene-1-acetic acid as starting materials. These compounds, including those related to 2-(naphthalen-1-yloxymethyl) derivatives, underwent in vitro anticancer evaluation, showing potential activity against various cancer cell lines, particularly breast cancer (Salahuddin et al., 2014).
Crystallographic Studies
Crystallographic analysis of compounds like 2,7-Bis(4-acetylphenoxy)naphthalene, which share structural similarities with 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate, provides insights into molecular conformation and interactions. This knowledge aids in understanding molecular structures and their potential applications (Kosuke Nakaema et al., 2008).
Sensitized Emission Studies
Research into the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes revealed the importance of intramolecular charge transfer (ICT) in luminescent lanthanide complexes. This is relevant for understanding the behavior of similar naphthalene-based compounds in photophysical applications (Yong Hee Kim et al., 2006).
Synthesis of Complex Molecules
The compound's structural components are utilized in the synthesis of complex molecules like naphthalenones and anthracenes. This involves catalytic reactions that contribute to the creation of diverse organic compounds with potential applications in various fields, including materials science and pharmaceuticals (Toshiya Yasukawa et al., 2002).
Photoinitiator for Polymerization
Research into derivatives of naphthalen-1-yl-benzoic acid has led to the development of photoinitiators for free radical polymerization. This application is crucial in the field of polymer chemistry, where precise control over polymerization processes is essential (Volkan Kumbaraci et al., 2012).
properties
IUPAC Name |
(4-benzoylphenyl) 2-naphthalen-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c26-24(17-28-23-12-6-10-18-7-4-5-11-22(18)23)29-21-15-13-20(14-16-21)25(27)19-8-2-1-3-9-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXUXJHDSPLDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)
![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)
![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)


![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)
![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)
![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)
![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)
![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)
